2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid
Overview
Description
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid is a synthesized organic compound characterized by its unique molecular structure and significant research value. This compound is often used in various branches of chemical and biomedical research due to its intricate chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets including NMDA receptors and Glycine receptors.
Mode of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc protection is a common strategy in peptide synthesis to prevent unwanted reactions . The Boc group can be removed under acidic conditions, revealing the active amino acid for further reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play various roles in biological systems, including cell signaling and nutrient absorption. The compound’s role in these pathways is likely related to its function as a protected amino acid, which can participate in peptide synthesis without unwanted side reactions .
Pharmacokinetics
Glycine is well-absorbed and distributed throughout the body, participating in various metabolic pathways and being excreted primarily in the urine .
Result of Action
As a participant in dipeptide synthesis, it may contribute to the production of dipeptides, which have various biological effects, including acting as signaling molecules and participating in nutrient absorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a room-temperature ionic liquid , meaning its physical state can be influenced by temperature. Furthermore, the compound’s reactivity can be influenced by the pH of its environment, as the Boc group is removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis . This interaction is crucial for the selective formation of desired products in peptide synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amine groups allows for the controlled synthesis of peptides that can modulate cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection mechanism prevents unwanted reactions and allows for the selective formation of desired products. The removal of the Boc group can be achieved using strong acids, leading to the release of the protected amine and the formation of the desired peptide or molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective effects on amines, but its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amine groups and facilitates peptide synthesis without causing adverse effects . At higher dosages, toxic effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds, influencing metabolic flux and metabolite levels . Its role in protecting amine groups allows for the selective synthesis of peptides, which can then participate in various metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its availability for biochemical reactions. The compound’s distribution is crucial for its effectiveness in protecting amine groups and facilitating peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound is available where it is needed for peptide synthesis and other biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid typically involves a multi-step organic reaction process. The initial step often includes the formation of the tetrahydroisoquinoline core, followed by the introduction of the tert-butoxycarbonyl protecting group. Subsequent steps involve specific acylation reactions to attach the acetic acid moiety.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound requires precise control of reaction conditions, such as temperature, solvent choice, and catalysts, to ensure high yield and purity. The process is typically conducted in large reactors with continuous monitoring to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often utilizing reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst to yield various hydrogenated derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can occur at the acetic acid moiety, where groups like halogens can be introduced.
Common Reagents and Conditions: : The reactions involving this compound typically utilize a range of common organic reagents including bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, methanol). Conditions such as temperature and pH are carefully controlled to drive the reactions towards desired products.
Major Products:
Scientific Research Applications
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid is utilized in several scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential in biochemical assays and studies related to enzyme inhibition.
Medicine: : Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: : Employed in the creation of specialized materials and as a reagent in various industrial chemical processes.
Comparison with Similar Compounds
Comparing 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid with similar compounds reveals its unique attributes:
Similar Compounds: : Compounds like 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline and 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL acetamide share structural similarities.
Uniqueness: : Its unique combination of the tetrahydroisoquinoline core and the acetic acid moiety, along with the tert-butoxycarbonyl protecting group, sets it apart, offering distinct reactivity and application potential.
There you have it—a deep dive into the fascinating world of this compound. Anything else you'd like to know about?
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-5-4-11(9-14(18)19)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWGBEWIQQTBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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